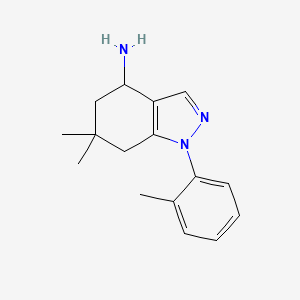![molecular formula C22H30N2O2S B6127971 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6127971.png)
1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol, also known as SMT C1100, is a novel small molecule that has gained significant attention in the field of scientific research. This compound has been found to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and diabetes.
作用機序
The mechanism of action of 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 involves the inhibition of the enzyme sphingosine kinase 1 (SphK1). SphK1 is involved in the metabolism of sphingosine, a lipid molecule that plays a role in cell growth and survival. Inhibition of SphK1 by 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 leads to a decrease in the production of sphingosine 1-phosphate (S1P), a metabolite of sphingosine that has been implicated in various diseases.
Biochemical and Physiological Effects:
1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. Additionally, 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 has been found to improve cardiac function and reduce oxidative stress in the heart. It has also been found to improve glucose metabolism and insulin sensitivity in diabetic mice.
実験室実験の利点と制限
One of the advantages of 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 is its specificity for SphK1. This allows for targeted inhibition of the enzyme, which may reduce the risk of off-target effects. Additionally, 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 has been found to have good bioavailability and pharmacokinetic properties. However, one of the limitations of 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 is its low solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100. One area of interest is the development of analogs of 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 that may have improved pharmacokinetic properties or increased potency. Additionally, further studies are needed to determine the safety and efficacy of 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 in humans. Finally, the potential therapeutic applications of 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 in other diseases, such as neurodegenerative diseases, should be explored.
合成法
The synthesis of 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 involves the reaction of 2-{[(2-methylbenzyl)amino]methyl}phenol with 4-thiomorpholinepropanol in the presence of a catalyst. The reaction results in the formation of 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100, which is then purified using column chromatography. The yield of the synthesis method is approximately 50%.
科学的研究の応用
1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer properties and has shown promising results in the treatment of various types of cancer, including breast, lung, and prostate cancer. Additionally, 1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol C1100 has been found to have cardioprotective effects and has shown potential in the treatment of cardiovascular diseases. It has also been found to have anti-inflammatory and anti-diabetic properties.
特性
IUPAC Name |
1-[2-[[(2-methylphenyl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-18-6-2-3-7-19(18)14-23-15-20-8-4-5-9-22(20)26-17-21(25)16-24-10-12-27-13-11-24/h2-9,21,23,25H,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAOBCRSJLHLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC=CC=C2OCC(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine oxalate](/img/structure/B6127891.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methylbenzamide](/img/structure/B6127914.png)
![N-{1-[1-(cyclopentylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6127923.png)
![2,3-dimethoxy-N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}benzamide](/img/structure/B6127931.png)
![methyl 2-anilino-3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)alaninate](/img/structure/B6127933.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[(3-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6127938.png)
![2-(1,2-benzisoxazol-3-yl)-N-1-oxaspiro[4.4]non-3-ylacetamide](/img/structure/B6127940.png)
![6-oxo-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6127948.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6127960.png)
![6-[2-(1-azepanyl)-2-oxoethyl]-3-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6127962.png)

![N-isobutyl-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6127972.png)
![4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6127979.png)